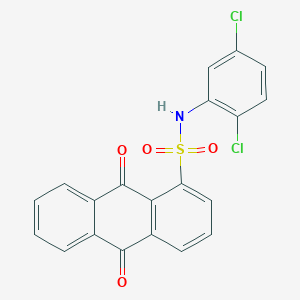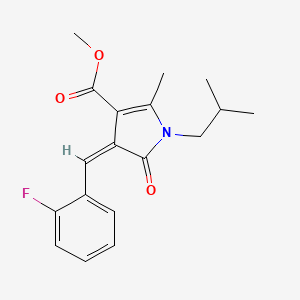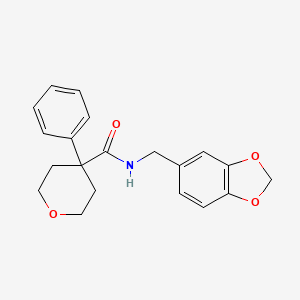![molecular formula C25H26N2O4S B5125668 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5125668.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide, also known as NSC 745887, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. In
Wirkmechanismus
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 is a small molecule inhibitor that targets the protein kinase CK2. CK2 is an important regulator of cell growth and survival, and is overexpressed in many types of cancer cells. This compound 745887 binds to the ATP-binding site of CK2 and inhibits its activity. This leads to a decrease in cell growth and an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 745887 has been shown to have several biochemical and physiological effects. It inhibits CK2 activity, which leads to a decrease in cell growth and an increase in apoptosis in cancer cells. This compound 745887 has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has shown promising results in preclinical models. However, there are also limitations to using this compound 745887 in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887. One area of research is to further elucidate its mechanism of action. This will help to better understand how it inhibits CK2 activity and how it induces apoptosis in cancer cells. Another area of research is to optimize the synthesis method to produce higher yields of this compound 745887 with improved solubility. In addition, this compound 745887 could be tested in combination with other cancer therapies to determine if it has synergistic effects. Finally, this compound 745887 could be tested in clinical trials to determine its efficacy and safety in humans.
Synthesemethoden
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 can be synthesized through a multi-step process that involves the reaction of 2-phenoxybenzoic acid with thionyl chloride to form 2-phenoxybenzoyl chloride. This intermediate is then reacted with cyclohexylamine and sodium sulfite to form the final product, this compound 745887. The synthesis method has been optimized to produce high yields of this compound 745887 with high purity.
Wissenschaftliche Forschungsanwendungen
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. This compound 745887 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been tested in preclinical models and has shown promising results in reducing tumor growth.
Eigenschaften
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c28-25(23-13-7-8-14-24(23)31-21-11-5-2-6-12-21)26-19-15-17-22(18-16-19)32(29,30)27-20-9-3-1-4-10-20/h2,5-8,11-18,20,27H,1,3-4,9-10H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTRFTGDWKBBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)
![6-amino-4-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5125611.png)
![2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)



![N-[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B5125653.png)

![1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone](/img/structure/B5125657.png)
![11-(4-chloro-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5125662.png)
![7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate](/img/structure/B5125670.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide](/img/structure/B5125676.png)
![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B5125691.png)